

Physicochemical properties of zinc picolinate powder

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Compound of Interest

Compound Name: Zinc Picolinate

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A Technical Guide to the Physicochemical Properties of **Zinc Picolinate** Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc picolinate is an organic salt formed by the coordination of a zinc ion with two molecules of picolinic acid.^[1] It is widely utilized in pharmaceutical and nutraceutical formulations as a highly bioavailable source of zinc, an essential trace element critical for numerous physiological processes, including immune function, enzymatic activity, DNA synthesis, and protein production.^{[2][3][4]} The chelation of zinc with picolinic acid, a natural metabolite of tryptophan, is believed to enhance its absorption and retention in the body compared to inorganic zinc salts.^{[5][6][7]}

This technical guide provides an in-depth overview of the core physicochemical properties of **zinc picolinate** powder. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key processes to support formulation, characterization, and further research.

Chemical and Physical Properties

Zinc picolinate is typically a white to off-white, odorless, crystalline powder.^{[8][9][10]} It is noted to be hygroscopic and should be stored accordingly.^{[10][11]}

Table 1: Chemical Identifiers and Properties

Property	Value	References
CAS Number	17949-65-4	[1] [2] [3] [10]
Molecular Formula	C ₁₂ H ₈ N ₂ O ₄ Zn	[1] [2] [3] [10]
Molecular Weight	~309.59 g/mol	[1] [3] [10]
IUPAC Name	zinc;pyridine-2-carboxylate	[3]

| Structure | The complex has an octahedral geometry with two bidentate picolinate ligands and two water ligands. It often crystallizes as a dihydrate. |[\[12\]](#) |

Physicochemical Data

The physicochemical parameters of a drug substance are critical for predicting its behavior during formulation and its biopharmaceutical performance. The properties of **zinc picolinate** are summarized below.

Table 2: Summary of Physicochemical Data

Parameter	Value / Description	References
Melting Point	Decomposes upon heating. Reported ranges vary: 225-227 °C, 230-245 °C, ~238 °C.	[1][2][8][9]
Solubility	Slightly soluble in cold water; more soluble in hot water and acidic solutions. Slightly to sparingly soluble in alcohol.	[1][7][8][10]
pH (in solution)	2.0 - 2.5	[9]
Relative Density	0.5 - 0.6 g/mL	[9]
Vapor Pressure	0.000836 mmHg @ 25 °C (estimated)	[2][13]
Flash Point	130.7 °C (Tagliabue Closed Cup, estimated)	[2][9][11]
LogP (octanol/water)	-0.098 (estimated)	[1]
Purity / Assay	Typically ≥98%. Zinc content is ≥20%.	[7][8][13]

| Particle Size | Commercial grades often range from 20-100 microns (200-400 mesh) for uniform blending. | [7][14] |

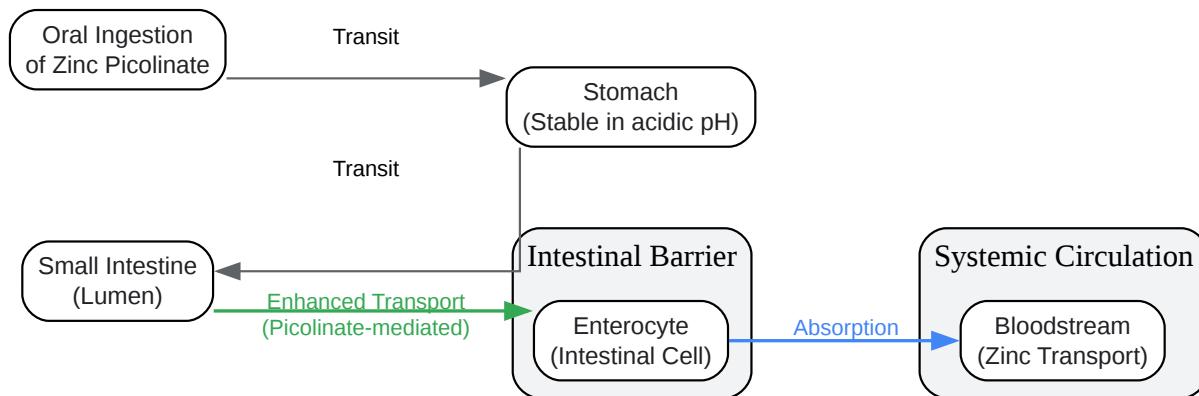
Biological Activity and Absorption Pathway

The enhanced bioavailability of **zinc picolinate** is attributed to the chelating action of picolinic acid. This stable complex is thought to protect the zinc ion from forming insoluble complexes in the gastrointestinal tract and to facilitate its transport across the intestinal wall. [5]

Proposed Mechanism of Enhanced Absorption

Picolinic acid acts as a natural ionophore, creating a lipophilic complex that can more readily pass through the lipid membranes of intestinal enterocytes. This mechanism may bypass some

of the competitive inhibition from dietary factors like phytates that can hinder the absorption of other zinc forms.[5][15]



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Caption: Proposed absorption pathway of **zinc picolinate**.

Zinc Signaling

Once absorbed, zinc acts as a crucial signaling molecule. It regulates numerous cellular processes by functioning as a structural or catalytic component of thousands of proteins.[16][17] Dynamic changes in intracellular "free" zinc concentrations, known as "zinc signals," modulate signaling pathways that control cell communication, growth, and immune responses.[18][19][20]

Stability and Storage

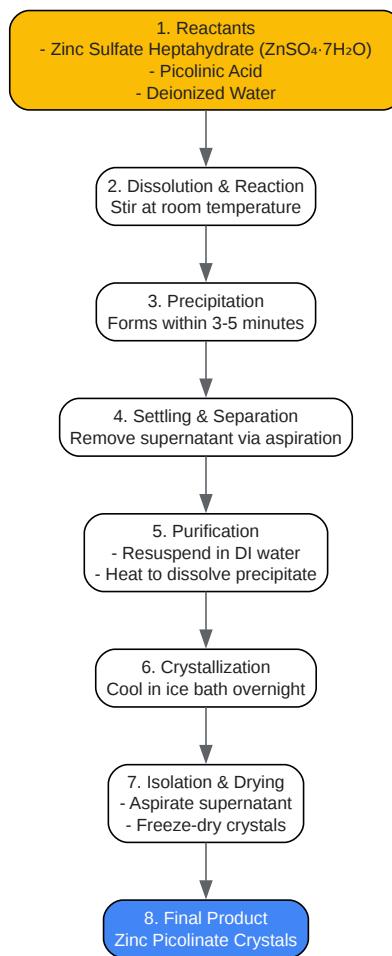
- Chemical Stability: **Zinc picolinate** is stable under recommended storage conditions.[8][9]
- Storage Conditions: Store in a tightly closed container in a cool, dry place, protected from light, moisture, and excessive heat.[7][9]
- Incompatibilities: Avoid strong oxidizing agents.[8][9]
- Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and zinc oxide.[8][9]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of **zinc picolinate** powder.

Synthesis of Zinc Picolinate

A common laboratory method involves the reaction of a soluble zinc salt with picolinic acid in an aqueous solution, followed by precipitation and purification.[1][21]



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Caption: Laboratory synthesis workflow for **zinc picolinate**.

Protocol Details:

- Reaction: Dissolve 30g of $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$ in 200 mL of deionized water. Add 20g of picolinic acid to the solution with continuous stirring. A precipitate should form within 3-5 minutes.[1][21]
- Initial Separation: After 30 minutes of stirring, allow the precipitate to settle. Remove the supernatant by aspiration.[1][21]
- Purification: Resuspend the precipitate in deionized water. Heat the suspension with stirring until the precipitate completely dissolves.[1][21]
- Crystallization: Place the clear solution in an ice bath and store overnight at 4°C to induce crystallization.[1][21]
- Final Isolation: Aspirate the supernatant from the formed crystals and freeze-dry them to obtain the final product.[1][21]

Physicochemical Characterization Protocols

Table 3: Methodologies for Characterization

Property	Experimental Protocol
Thermal Analysis (TGA/DSC)	<p>Objective: To determine thermal stability and decomposition temperature. Method: Analyze a small sample (2-10 mg) using a Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC). Heat the sample under an inert nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to ~600 °C. TGA measures mass loss as a function of temperature, while DSC measures heat flow to identify thermal events like decomposition.</p>
Solubility Determination	<p>Objective: To quantify the solubility in various solvents. Method (Shake-Flask): Add an excess amount of zinc picolinate powder to a known volume of the solvent (e.g., water, ethanol) in a sealed flask. Agitate the flask at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). Filter the suspension to remove undissolved solid, and determine the concentration of zinc picolinate in the clear filtrate using a validated analytical method such as HPLC or atomic absorption spectroscopy for zinc content.</p>
Particle Size Analysis	<p>Objective: To determine the particle size distribution. Method (Laser Diffraction): Disperse the powder in a suitable medium (e.g., air or a non-solvent liquid with surfactant) to ensure individual particles are measured. Pass the dispersion through a laser beam. The particles scatter the light at an angle that is inversely proportional to their size. A detector measures the scattered light pattern, and a software algorithm calculates the particle size distribution. Scanning Electron Microscopy (SEM) can also</p>

Property	Experimental Protocol
Powder Flowability	<p>be used for visual confirmation of particle size and morphology.[22]</p> <p>Objective: To assess the flow properties of the powder. Methods: 1. Bulk and Tapped Density: Measure the volume of a known mass of powder before and after tapping a specified number of times (e.g., 100 taps) in a graduated cylinder. 2. Carr's Index & Hausner Ratio: Calculate these indices from the bulk and tapped densities. Carr's Index = $100 \times (1 - \text{Bulk Density/Tapped Density})$. Hausner Ratio = $\text{Tapped Density/Bulk Density}$.[23][24] 3. Angle of Repose: Pour the powder through a funnel onto a flat surface and measure the angle of the resulting cone. An angle $<30^\circ$ indicates excellent flow, while $>50^\circ$ suggests poor flow. [25][26][27]</p>

| Purity and Assay (HPLC) | Objective: To quantify **zinc picolinate** and detect impurities. Method: A reverse-phase HPLC (RP-HPLC) method can be employed. - Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm). - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile.[\[28\]](#)[\[29\]](#) - Detection: UV detection at a wavelength where picolinic acid absorbs (e.g., ~ 265 nm). - Quantification: Calculate the concentration based on a calibration curve prepared from certified reference standards. |

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